4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981840
InChI: InChI=1S/C14H17N/c1-10(2)15-13-8-4-3-6-11(13)12-7-5-9-14(12)15/h3-4,6,8,10H,5,7,9H2,1-2H3
SMILES:
Molecular Formula: C14H17N
Molecular Weight: 199.29 g/mol

4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole

CAS No.:

Cat. No.: VC15981840

Molecular Formula: C14H17N

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole -

Specification

Molecular Formula C14H17N
Molecular Weight 199.29 g/mol
IUPAC Name 4-propan-2-yl-2,3-dihydro-1H-cyclopenta[b]indole
Standard InChI InChI=1S/C14H17N/c1-10(2)15-13-8-4-3-6-11(13)12-7-5-9-14(12)15/h3-4,6,8,10H,5,7,9H2,1-2H3
Standard InChI Key UNWDHQZFKDAARR-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C2=C(CCC2)C3=CC=CC=C31

Introduction

Structural and Molecular Characteristics

4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole (IUPAC name: 4-propan-2-yl-2,3-dihydro-1H-cyclopenta[b]indole) features a bicyclic core comprising a cyclopentane ring fused to an indole moiety. The isopropyl group at the 4-position introduces steric bulk and modulates electronic properties, influencing reactivity and intermolecular interactions. Key molecular parameters include:

PropertyValueSource
Molecular formulaC₁₄H₁₇N
Molecular weight199.29 g/mol
Density1.2 ± 0.1 g/cm³
Boiling point300.9 ± 11.0 °C (760 mmHg)
Melting point100.5–105.5 °C
Canonical SMILESCC(C)N1C2=C(CCC2)C3=CC=CC=C31

The compound’s planar indole system and strained cyclopentane ring contribute to its distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) studies of analogous tetrahydrocyclopenta[b]indoles reveal characteristic shifts for protons adjacent to the nitrogen atom (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

Physicochemical Properties and Spectral Data

The compound’s stability and solubility are critical for practical applications. Key physicochemical properties include:

  • Solubility: Limited solubility in polar solvents (e.g., water) but soluble in organic solvents like toluene and dichloromethane .

  • Stability: Stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture .

  • Spectroscopic Features:

    • IR: N-H stretching vibrations near 3400 cm⁻¹ and aromatic C=C stretches at 1600–1450 cm⁻¹ .

    • UV-Vis: Absorption maxima in the 250–300 nm range due to π→π* transitions in the indole system .

Pharmaceutical and Biological Applications

Tetrahydrocyclopenta[b]indole derivatives have demonstrated bioactivity, particularly as androgen receptor modulators. Patent EP2094658B1 discloses compounds with structural similarities to 4-isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole, highlighting their potential in treating hormonal disorders . Specific applications under investigation include:

  • Androgen Receptor Antagonism: Modulation of androgen-responsive pathways for prostate cancer therapy .

  • Enzyme Inhibition: Potential inhibition of kinases or cytochrome P450 enzymes due to the indole scaffold’s electron-rich nature.

SupplierPurityCatalog Number
Parchem≥97%VC15981840
Bide Pharm≥95%BP-2047-91-8

Pricing and bulk availability vary, with typical quantities ranging from milligrams to grams for laboratory-scale applications.

Future Research Directions

Despite progress in synthesis and characterization, several areas require further exploration:

  • Biological Profiling: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities.

  • Materials Science: Investigation of luminescent properties for optoelectronic applications, building on studies of related thiadiazolo-pyridine derivatives .

  • Synthetic Optimization: Development of enantioselective routes to access chiral variants for pharmaceutical use.

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